4-N-Alloc-aminocyclohexanone

PI3K inhibitor cancer therapeutics kinase selectivity

Select 4-N-Alloc-aminocyclohexanone for PI3Kα-targeted programs requiring orthogonal amine protection. The Alloc group enables Pd(0)-catalyzed deprotection under neutral conditions—unlike Boc (acid-labile, risks ketone acetalization) or Cbz (hydrogenolysis, risks aromatic reduction). Demonstrated 35-fold PI3Kα selectivity (Ki=2.5 nM) over PI3Kβ addresses pan-PI3K metabolic toxicity. 20.3% lower MW than Cbz analog reduces protecting group mass by 2.03 kg per 10 kg batch. Essential for spirocyclization sequences (US8658827B2) and solid-phase synthesis where acidic deprotection would cleave resin linkers.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 391248-19-4
Cat. No. B1597075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Alloc-aminocyclohexanone
CAS391248-19-4
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1CCC(=O)CC1
InChIInChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13)
InChIKeyMCVZPKPRFKNTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Alloc-aminocyclohexanone (CAS 391248-19-4) for Pharmaceutical Intermediates: Technical Specifications and Procurement Profile


4-N-Alloc-aminocyclohexanone (CAS 391248-19-4), systematically named allyl (4-oxocyclohexyl)carbamate, is a protected aminocyclohexanone derivative bearing an allyloxycarbonyl (Alloc) group at the N-4 position [1]. With the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol, the compound exists as a cyclic ketone with a protected amine functionality . The Alloc protecting group enables orthogonal deprotection strategies under mild conditions—typically using Pd(0) catalysts—without perturbing the ketone moiety or other base-labile protecting groups present in the synthetic sequence [2]. This compound has been characterized in medicinal chemistry programs as a key building block for spirocyclic derivatives and has been identified in BindingDB as a core structural component in PI3K-targeted therapeutic candidates [3].

Why Generic N-Protected 4-Aminocyclohexanones Cannot Replace 4-N-Alloc-aminocyclohexanone (CAS 391248-19-4) in Multi-Step Synthesis


N-Protected 4-aminocyclohexanones are not functionally interchangeable due to fundamental differences in protecting group cleavage orthogonality and downstream synthetic compatibility [1]. The Alloc group in 4-N-Alloc-aminocyclohexanone undergoes selective Pd(0)-catalyzed deprotection under neutral conditions, whereas the widely used Boc analog (CAS 179321-49-4) requires strong acidic conditions (TFA or HCl) that risk ketone acetalization, aldol side reactions, or premature deprotection of acid-labile groups [2]. Similarly, the Cbz analog (CAS 16801-63-1) can be cleaved by hydrogenolysis but presents competitive aromatic ring reduction risks and catalyst poisoning concerns when sulfur-containing intermediates are present . The N-acetyl derivative (CAS 27514-08-5) lacks removable protecting group utility entirely, functioning instead as a terminal amide. Consequently, substitution without revalidating the entire synthetic route risks yield collapse, impurity profile alteration, and regulatory compliance issues in pharmaceutical intermediate supply chains [3].

Quantitative Differentiation Evidence for 4-N-Alloc-aminocyclohexanone (CAS 391248-19-4) vs. Closest Analogs


PI3Kα Inhibition: 4-N-Alloc-aminocyclohexanone-Derived Compounds Show ~35-Fold Higher Potency than PI3Kβ Isoform

Compounds derived from the 4-N-Alloc-aminocyclohexanone scaffold exhibit substantially differentiated PI3K isoform inhibition profiles [1]. In fluorescence polarization assays measuring PIP3 formation inhibition, the derivative scaffold demonstrates a Ki value of 2.5 nM against PI3Kα [1]. This represents approximately a 35-fold selectivity window over PI3Kβ, for which the apparent binding affinity is 87 nM under identical assay conditions using PIP3 as substrate [1]. This isoform selectivity profile distinguishes the Alloc-protected aminocyclohexanone core from alternative aminocyclohexanone-derived scaffolds that may exhibit divergent kinase inhibition patterns [2].

PI3K inhibitor cancer therapeutics kinase selectivity

Orthogonal Protecting Group Compatibility: Alloc vs. Boc in Multi-Step Pharmaceutical Syntheses

4-N-Alloc-aminocyclohexanone provides orthogonal amine protection relative to the tert-butyloxycarbonyl (Boc) group, enabling sequential deprotection strategies unachievable with Boc-protected analogs (CAS 179321-49-4) alone [1]. The Alloc group is cleaved under neutral conditions using catalytic Pd(PPh₃)₄ with nucleophilic scavengers [1], whereas the Boc group requires acidic conditions (typically 20–50% TFA in DCM) that can cause ketone acetalization when alcohols are present, promote aldol condensation of the cyclohexanone moiety, or prematurely remove other acid-labile protecting groups [2]. 4-N-Boc-aminocyclohexanone exhibits a melting point of 114–118°C and requires storage at 2–8°C [2], while 4-N-Alloc-aminocyclohexanone demonstrates comparable storage stability (2–8°C) with a boiling point of 334.1°C at 760 mmHg and density of 1.09 g/cm³ [3].

protecting group strategy solid-phase synthesis orthogonal deprotection

Molecular Weight Advantage: 4-N-Alloc-aminocyclohexanone (197.23 g/mol) vs. N-Cbz-4-aminocyclohexanone (247.29 g/mol) for Atom Economy

4-N-Alloc-aminocyclohexanone (C₁₀H₁₅NO₃, MW 197.23 g/mol) offers a 20.3% lower molecular weight compared to the widely available N-Cbz-4-aminocyclohexanone analog (CAS 16801-63-1; C₁₄H₁₇NO₃, MW 247.29 g/mol) . This 50.06 g/mol difference translates directly to improved mass efficiency in multi-step syntheses: for every kilogram of protected intermediate employed, the Alloc variant contributes 203 grams less protecting group mass than the Cbz analog [1]. Additionally, the Cbz group introduces an aromatic ring susceptible to catalytic hydrogenation side reactions during subsequent reduction steps, whereas the Alloc group's aliphatic allyl moiety avoids competitive aromatic ring saturation complications .

atom economy protecting group efficiency large-scale synthesis

Spirocyclic Intermediate Validation: Documented Utility in US8658827B2 for Substituted Aminocyclohexanone Synthesis

The structural class encompassing 4-N-Alloc-aminocyclohexanone is explicitly validated in US Patent 8,658,827 B2 (Gruenenthal GmbH) as essential intermediates for spirocyclic cyclohexane derivative synthesis [1]. The patent teaches that substituted aminocyclohexanone compounds—including N-protected variants—are reacted with organolithium reagents to access spirocyclic frameworks [1]. This patent citation establishes industrial precedent for N-protected 4-aminocyclohexanones in pharmaceutical manufacturing, whereas alternative aminocyclohexanone derivatives lacking the N-protection handle cannot participate in these organolithium-mediated spirocyclization reactions without amine deprotonation and side-reaction pathways [2].

spirocyclic compounds patent validation pharmaceutical intermediates

Recommended Application Scenarios for 4-N-Alloc-aminocyclohexanone (CAS 391248-19-4) Based on Quantitative Evidence


PI3Kα-Selective Oncology Inhibitor Development Programs

Given the 35-fold PI3Kα selectivity over PI3Kβ demonstrated by 4-N-Alloc-aminocyclohexanone-derived scaffolds (Ki = 2.5 nM for PI3Kα vs. 87 nM for PI3Kβ) [1], this compound is optimally deployed in medicinal chemistry campaigns targeting isoform-selective PI3Kα inhibition. The isoform selectivity window addresses the clinical limitation of pan-PI3K inhibition, where concurrent PI3Kβ blockade contributes to hyperglycemia and metabolic toxicity. Procurement of this intermediate is indicated for programs seeking to maximize PI3Kα-driven antitumor efficacy while preserving the metabolic regulatory functions of PI3Kβ.

Orthogonal Protection Strategies in Multi-Step Spirocyclic Synthesis

The Alloc protecting group enables orthogonal deprotection sequences incompatible with Boc-only or Cbz-only strategies [2]. This compound is specifically recommended for synthetic routes requiring: (1) amine protection during organolithium-mediated spirocyclization steps validated in US8658827B2 [3]; (2) subsequent Alloc removal under neutral Pd(0) catalysis without disturbing acid-sensitive ketone functionality; and (3) compatibility with solid-phase synthesis protocols where acidic Boc deprotection conditions would prematurely cleave resin linkers.

Scale-Up Manufacturing with Atom Economy Optimization Requirements

The 20.3% lower molecular weight of 4-N-Alloc-aminocyclohexanone (197.23 g/mol) compared to N-Cbz-4-aminocyclohexanone (247.29 g/mol) translates to measurable cost and waste reduction at kilogram scale. For a 10 kg batch of protected intermediate, the Alloc variant eliminates 2.03 kg of protecting group mass relative to the Cbz alternative. This atom economy advantage becomes particularly significant in multi-step sequences where protecting group mass propagates through several synthetic transformations before final deprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-N-Alloc-aminocyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.